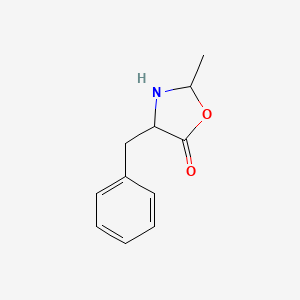
5-Oxazolidinone, 2-methyl-4-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2-methyloxazolidin-5-one is a heterocyclic organic compound with the molecular formula C11H13NO2. It is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a benzyl group attached to the nitrogen atom and a methyl group attached to the carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-methyloxazolidin-5-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of benzylamine with methyl glyoxalate under acidic conditions, which leads to the formation of the oxazolidinone ring. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of 4-Benzyl-2-methyloxazolidin-5-one may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the cyclization reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyl-2-methyloxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2-methyloxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine: Oxazolidinone derivatives, including 4-Benzyl-2-methyloxazolidin-5-one, are investigated for their potential antibacterial and anticancer properties.
Industry: The compound is utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Benzyl-2-methyloxazolidin-5-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby blocking the translation process. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
4-Benzyl-2-oxazolidinone: Similar in structure but lacks the methyl group.
2-Methyloxazolidin-5-one: Similar but lacks the benzyl group.
4-Phenyl-2-oxazolidinone: Contains a phenyl group instead of a benzyl group.
Uniqueness: 4-Benzyl-2-methyloxazolidin-5-one is unique due to the presence of both benzyl and methyl groups, which confer specific steric and electronic properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
113825-47-1 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
4-benzyl-2-methyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C11H13NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3 |
InChI-Schlüssel |
OFGXXXBGIBGNEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1NC(C(=O)O1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


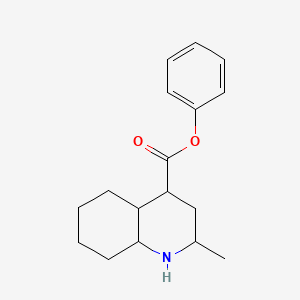
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)

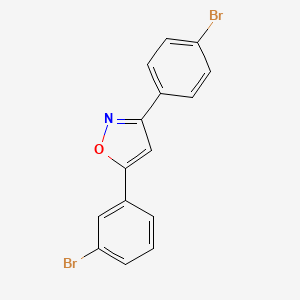
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
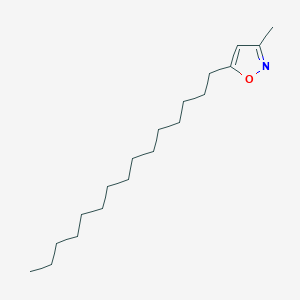
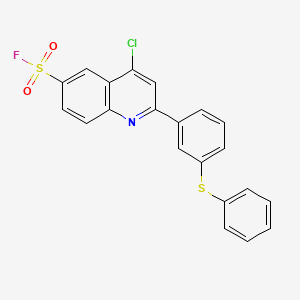
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
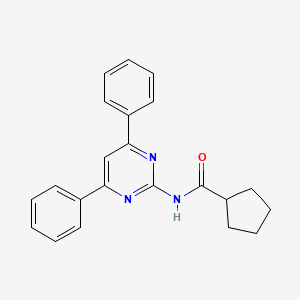
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)

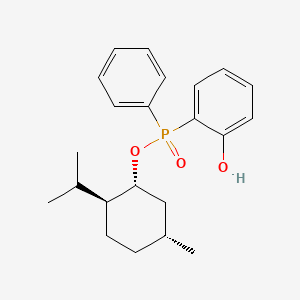
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)
